Boc-2-methyl-D-phenylalanine
CAS No.: 80102-29-0
Cat. No.: VC21542890
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80102-29-0 |
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Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Standard InChI Key | PCGOCPOJLMLJAR-GFCCVEGCSA-N |
Isomeric SMILES | CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Boc-2-methyl-D-phenylalanine, also known as (R)-Boc-2-amino-3-(2-methylphenyl)propionic acid, is a protected amino acid derivative widely used in peptide chemistry and pharmaceutical research. This compound is cataloged under several synonyms in chemical databases and commercial suppliers.
Parameter | Information |
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CAS Number | 80102-29-0 |
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
Common Synonyms | Boc-D-2-CH3-Phe, BOC-O-ME-D-PHE-OH, Boc-D-2-Me-Phe-OH, BOC-D-PHE(2-ME)-OH |
IUPAC Name | (R)-2-(tert-butoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |
The compound features the D-configuration at its alpha carbon, distinguishing it from its L-enantiomer and conferring specific stereochemical properties that influence its behavior in biological systems and chemical reactions .
Physical and Chemical Properties
Boc-2-methyl-D-phenylalanine possesses distinct physical and chemical characteristics that determine its behavior in solution and reactivity in chemical transformations.
Property | Value |
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Physical State | Solid |
Melting Point | 116°C |
Boiling Point | 442.5±40.0°C (Predicted) |
Specific Rotation | +16° (c=1, MeOH) |
Density | 1.140±0.06 g/cm³ (Predicted) |
pKa | 3.92±0.11 (Predicted) |
Solubility | Soluble in ethanol, methanol; partially soluble in water |
Storage Conditions | Room temperature, sealed, dry conditions |
Synthesis and Preparation Methods
N-tert-butoxycarbonylation Procedure
A general procedure for N-tert-butoxycarbonylation of amino acids, which can be adapted for 2-methyl-D-phenylalanine, involves the following steps:
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The amino acid (1 mmol) is added with stirring to a solution containing guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 mmol) in ethanol (1 mL).
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The reaction mixture is maintained at 35-40°C and stirred until a clear solution is obtained.
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Ethanol is evaporated under vacuum, and the residue is washed with water (2 mL) and hexane or petroleum ether (2 mL).
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If necessary, further purification can be achieved through recrystallization .
This method typically yields N-Boc protected amino acids with approximately 93% yield, making it an efficient approach for obtaining Boc-2-methyl-D-phenylalanine with high purity .
Applications in Scientific Research
Peptide Synthesis
Boc-2-methyl-D-phenylalanine serves as a critical component in modern peptide synthesis, offering unique advantages over unmodified amino acids. The presence of the Boc protecting group allows for selective deprotection and coupling reactions in orthogonal protection strategies.
The compound functions as a protective group in peptide synthesis, enhancing the stability and yield of final products through more efficient coupling reactions . Its use in solid-phase and solution-phase peptide synthesis has enabled the development of complex peptides with improved pharmacological properties.
The methyl substitution at the ortho position of the phenyl ring introduces conformational constraints that can influence the secondary structure of resulting peptides, potentially enhancing their binding affinity to target receptors and improving their metabolic stability .
Pharmaceutical Research and Drug Development
In drug development, Boc-2-methyl-D-phenylalanine plays a significant role in the design of novel pharmaceuticals, particularly those targeting specific receptors. Its incorporation into peptide-based drugs can:
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Enhance drug solubility and bioavailability
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Improve metabolic stability against enzymatic degradation
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Increase binding specificity to target receptors
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Reduce side effects through improved pharmacokinetic properties
The compound is particularly valuable in medicinal chemistry for the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved drug-like properties .
Biotechnology Applications
In biotechnology, Boc-2-methyl-D-phenylalanine is utilized to modify proteins, enhancing their functionality and stability for various applications. These modifications can lead to:
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Improved enzyme stability under harsh reaction conditions
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Enhanced substrate specificity in enzymatic reactions
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Development of novel biocatalysts for industrial processes
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Creation of protein-based materials with specialized properties
The compound's ability to introduce specific structural elements into proteins makes it a valuable tool in protein engineering and the development of novel biotherapeutics .
Material Science Applications
Research in material science has explored the use of Boc-2-methyl-D-phenylalanine in developing new materials, particularly:
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Creating polymers with specific amino acid functionalities for enhanced performance
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Developing biocompatible materials for medical applications
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Designing self-assembling peptide-based nanomaterials
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Formulating biomimetic materials with specialized properties
The unique structural features of this compound contribute to the development of advanced materials with tailored physical, chemical, and biological properties.
Supplier | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | 14997 | ≥98.0% (TLC) | 1g | $77.80 |
Usbiological | 265312 | Not specified | 500mg | $333.00 |
Activate Scientific | AS85311 | 95+% ee | 5g | $347.00 |
Matrix Scientific | 041836 | Not specified | 5g | $393.00 |
ChemScene | CS-W012285 | Not specified | 25g | $499.00 |
This pricing information, as of December 2021, demonstrates considerable variation in cost per gram across suppliers, with larger quantities generally offering better value . Researchers should consider both price and purity requirements when selecting a supplier.
Quality Considerations
When selecting Boc-2-methyl-D-phenylalanine for research applications, several quality parameters should be considered:
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Optical purity (enantiomeric excess) - critical for stereochemically sensitive applications
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Chemical purity - affects reaction yields and reproducibility
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Presence of potential contaminants - may interfere with biological assays
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Batch consistency - important for reproducible research results
Higher purity grades are typically recommended for pharmaceutical research and peptide synthesis applications where contaminants could significantly impact results .
Safety Parameter | Classification |
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Hazard Codes | Xi (Irritant) |
WGK Germany | 3 (Severe hazard to waters) |
Hazard Class | IRRITANT |
HS Code | 2922498590 |
The compound is classified as an irritant, suggesting potential for skin, eye, or respiratory irritation upon direct contact or inhalation . The water hazard classification (WGK 3) indicates that it poses a severe hazard to aquatic environments and should be disposed of appropriately.
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